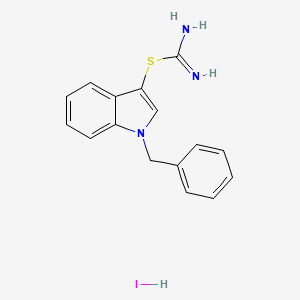

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the indole derivative family, which is known for its significant biological and pharmacological properties .

Mécanisme D'action

Target of Action

The primary targets of 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide are the human α7 and α4β2 nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the nervous system, mediating fast synaptic transmission across the synapses.

Mode of Action

The compound interacts with its targets, the nAChRs, by inhibiting them through a competitive mechanism . This means that the compound competes with the natural ligand, acetylcholine, for the same binding site on the receptor. The potency of this compound is higher for the hα7 nAChR compared to the hα4β2 nAChR .

Pharmacokinetics

Like other indole derivatives, it is expected to have good absorption and distribution profiles due to its lipophilic nature

Result of Action

The molecular and cellular effects of the action of this compound are primarily the result of its inhibitory action on nAChRs. By competitively inhibiting these receptors, the compound can modulate the cholinergic signaling pathway, potentially leading to changes in physiological processes such as muscle contraction and cognitive function .

Méthodes De Préparation

The synthesis of 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide involves several steps. One common method includes the Fischer indole synthesis, which uses 1-benzyl-1-phenylhydrazine and pyridine-HCl at 110°C to form the indole structure . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride, which can reduce the compound to its corresponding amine.

Substitution: This reaction can occur under acidic or basic conditions, often using halogenating agents like bromine or chlorine to introduce new functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted indole derivatives .

Applications De Recherche Scientifique

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Comparaison Avec Des Composés Similaires

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide can be compared with other indole derivatives, such as:

1-Benzyl-1H-indol-3-yl imidothiocarbamate: Similar in structure but without the hydroiodide component.

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydrochloride: Another similar compound with a different counterion.

1-Benzyl-1H-indol-3-yl imidothiocarbamate sulfate: Similar but with a sulfate counterion.

The uniqueness of this compound lies in its specific counterion, which can influence its solubility, stability, and biological activity .

Activité Biologique

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a compound that has garnered attention in various fields of biological research, particularly due to its interactions with nicotinic acetylcholine receptors (nAChRs) and its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptors

The primary targets for this compound are the human α7 and α4β2 nAChRs. These receptors play critical roles in neurotransmission and are implicated in various neurological disorders.

Mode of Action

The compound acts as a competitive inhibitor of nAChRs. By binding to these receptors, it modulates cholinergic signaling pathways, which can affect physiological processes such as muscle contraction and cognitive functions.

Pharmacokinetics

Due to its lipophilic nature, this compound is expected to exhibit favorable absorption and distribution profiles. This characteristic is crucial for its potential therapeutic applications, particularly in oncology and neurology.

Biological Activities

This compound has demonstrated a variety of biological activities:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including ovarian cancer cells. The structure of indole derivatives is often linked to potent anticancer properties due to their ability to interfere with cellular pathways involved in tumor growth .

- Antiviral Properties : Preliminary investigations suggest that the compound may possess antiviral activity, particularly against RNA viruses. This potential makes it a candidate for further exploration in virology.

- Anti-inflammatory Effects : Indole derivatives are known for their anti-inflammatory properties, contributing to their appeal in drug design aimed at treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

In vitro studies have demonstrated that this compound significantly inhibits the growth of ovarian cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. For instance, one study reported an IC50 value indicating effective cytotoxicity at low concentrations, underscoring its potential as a therapeutic agent against cancer.

Case Study: Antiviral Activity

Research exploring the antiviral properties of this compound has shown promising results against specific RNA viruses. The mechanism appears to involve interference with viral replication processes, although further studies are needed to elucidate the exact pathways involved.

Propriétés

IUPAC Name |

(1-benzylindol-3-yl) carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S.HI/c17-16(18)20-15-11-19(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15;/h1-9,11H,10H2,(H3,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHESNSDRXWVBCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16IN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.